Computed Lipophilicity: Isopropyl vs. n-Propyl Benzenesulfonamide Substitution
The target compound bearing a 4-isopropyl substituent on the benzenesulfonamide ring exhibits a computed hydrophobic logP of 5.393, in contrast to 5.523 for the direct n-propyl analog (CAS 1009595-56-5), representing a decrease of 0.130 log units [1][2]. This difference arises from the branching of the isopropyl group, which reduces the solvent-accessible hydrophobic surface area relative to the linear n-propyl chain while maintaining the same molecular formula (C21H29NO4S) and molecular weight (391.52 Da).
| Evidence Dimension | Hydrophobic logP (computed) |
|---|---|
| Target Compound Data | logP = 5.393 |
| Comparator Or Baseline | 2-(Adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid (CAS 1009595-56-5): logP = 5.523 |
| Quantified Difference | ΔlogP = -0.130 (target less lipophilic) |
| Conditions | Computed logP values from Chembase database; method not specified but consistent between entries |
Why This Matters
LogP differences of this magnitude can influence aqueous solubility, metabolic stability, and off-target binding in drug discovery programs, making the isopropyl analog a distinct chemical entity for lead optimization rather than a freely interchangeable substitute.
- [1] Chembase. 2-(adamantan-1-yl)-2-[4-(propan-2-yl)benzenesulfonamido]acetic acid. Chembase ID: 232881. http://www.chembase.cn/molecule-232881.html (accessed May 2026). View Source
- [2] Chembase. Adamantan-1-yl-(4-propyl-benzenesulfonylamino)-acetic acid. Chembase ID: 232880. http://www.chembase.cn/substance-510074.html (accessed May 2026). View Source
